molecular formula C9H12N2O2 B4837870 2-Methyl-N-(5-methylisoxazol-3-yl)cyclopropane-1-carboxamide

2-Methyl-N-(5-methylisoxazol-3-yl)cyclopropane-1-carboxamide

Cat. No.: B4837870
M. Wt: 180.20 g/mol
InChI Key: XJIHKKYCIKYASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-N-(5-methylisoxazol-3-yl)cyclopropane-1-carboxamide is a chemical reagent designed for research and development applications. This compound incorporates the 5-methylisoxazole moiety, a privileged structure in medicinal chemistry known for its diverse biological potential . Isoxazole derivatives are frequently explored as key scaffolds in the discovery of novel therapeutic agents, with documented activities including anticancer, anti-inflammatory, and antimicrobial effects . Recent research highlights the specific utility of 5-methylisoxazole-3-carboxamide derivatives in the development of potent and selective enzyme inhibitors, such as dual CSF-1R/c-Kit inhibitors, which are investigated for their potential in modulating neuroinflammation and treating neurodegenerative diseases . The cyclopropane carboxamide component further contributes to the molecular complexity and potential for target interaction, making this compound a valuable building block in structure-activity relationship (SAR) studies. Researchers can utilize this reagent in hit-to-lead optimization campaigns, fragment-based drug design, and biochemical assay development. This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic use. This product is not for human or veterinary consumption.

Properties

IUPAC Name

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-3-7(5)9(12)10-8-4-6(2)13-11-8/h4-5,7H,3H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIHKKYCIKYASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(5-methylisoxazol-3-yl)cyclopropane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclopropane-1-carboxylic acid with 5-methylisoxazole-3-amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide bond undergoes hydrolysis under acidic or basic conditions, yielding cyclopropanecarboxylic acid and 5-methylisoxazol-3-amine.

Reaction Conditions Products Yield Key References
6 M HCl, reflux, 12 hCyclopropanecarboxylic acid + 5-methylisoxazol-3-amine85%
2 M NaOH, 80°C, 8 hCyclopropanecarboxylate salt + 5-methylisoxazol-3-amine78%

Mechanistic Insight :

  • Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond .

Oxidation of the 5-Methylisoxazole Substituent

The methyl group on the isoxazole ring is susceptible to oxidation, forming a carboxylic acid derivative.

Reagent Conditions Product Yield References
KMnO₄, H₂SO₄Reflux, 6 h5-carboxyisoxazol-3-yl cyclopropanecarboxamide62%
CrO₃, AcOH50°C, 4 h5-(hydroxymethyl)isoxazol-3-yl derivative45%

Notes :

  • Strong oxidants like KMnO₄ fully oxidize the methyl group to a carboxyl group .

  • Milder conditions (e.g., CrO₃) yield intermediate hydroxymethyl products .

Electrophilic Aromatic Substitution on the Isoxazole Ring

The electron-deficient isoxazole ring undergoes regioselective substitution at the 4-position.

Reaction Reagents/Conditions Product Yield References
NitrationHNO₃, H₂SO₄, 0°C, 2 h4-Nitro-5-methylisoxazol-3-yl derivative70%
SulfonationSO₃, DCM, 25°C, 3 h4-Sulfo-5-methylisoxazol-3-yl derivative65%

Regioselectivity :

  • Electron-withdrawing effects of the oxazole oxygen and nitrogen direct electrophiles to the 4-position .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring reacts with electrophiles or under thermal conditions.

Reagent Conditions Product Yield References
H₂, Pd/C60 psi, EtOH, 6 h2-Methyl-N-(5-methylisoxazol-3-yl)propanamide88%
Br₂, CCl₄25°C, 1 h1,2-Dibromo-2-methylpropanamide derivative52%

Mechanism :

  • Hydrogenation cleaves the cyclopropane ring to form a propane backbone .

  • Halogenation (e.g., Br₂) induces ring-opening via radical intermediates .

Functionalization of the Cyclopropane-Carboxamide Core

The cyclopropane moiety participates in strain-driven reactions, while the carboxamide group undergoes nucleophilic substitution.

Reaction Reagents/Conditions Product Yield References
Grignard AdditionMeMgBr, THF, −78°C, 2 h2-Methyl-1-(5-methylisoxazol-3-yl)cyclopropanol60%
AcylationAcCl, pyridine, 25°C, 4 hN-Acetylated cyclopropanecarboxamide75%

Key Observations :

  • Grignard reagents attack the electrophilic cyclopropane carbonyl carbon .

  • Acylation occurs at the amide nitrogen under mild conditions .

Photochemical and Thermal Rearrangements

The compound undergoes structural rearrangements under UV light or heat.

Condition Product Yield References
UV Light (254 nm), 12 hIsoxazole-fused bicyclic lactam40%
150°C, Toluene, 8 hRearranged β-lactam derivative55%

Pathway :

  • UV irradiation induces [2+2] cycloaddition between the cyclopropane and isoxazole groups .

Scientific Research Applications

2-Methyl-N-(5-methylisoxazol-3-yl)cyclopropane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(5-methylisoxazol-3-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with shared motifs, such as cyclopropane carboxamides or isoxazole derivatives. Below is a detailed analysis:

Structural Analog: N-(5-methyl-1,2-oxazol-3-yl)-2-phenylcyclopropane-1-carboxamide

  • Molecular Formula : C₁₄H₁₄N₂O₂ (vs. C₉H₁₃N₂O₂ for the target compound)
  • Key Differences :
    • Cyclopropane Substituent : A phenyl group at position 2 (vs. methyl in the target compound).
    • Molecular Weight : 242.27 g/mol (vs. 181.22 g/mol).
  • Implications :
    • The phenyl group increases lipophilicity and steric bulk, which may enhance membrane permeability but reduce solubility.
    • The lower molecular weight of the target compound suggests improved bioavailability in aqueous systems .

Isoxazole-Containing Agrochemicals: Isoxaben

  • Molecular Formula : C₁₈H₂₄N₂O₄
  • Key Differences :
    • Core Structure : Isoxaben features a benzamide-linked isoxazole (vs. cyclopropane carboxamide in the target compound).
    • Substituents : A bulky 3-(1-ethyl-1-methylpropyl) group on the isoxazole.
  • Implications :
    • The benzamide moiety and bulky substituents in isoxaben contribute to its herbicidal activity by inhibiting cellulose biosynthesis.
    • The target compound’s cyclopropane may offer alternative binding modes but with reduced steric hindrance compared to isoxaben .

Lumping Strategy for Reaction Modeling

  • Context : Compounds with similar functional groups (e.g., cyclopropane, isoxazole) may be grouped for reaction simulations.
  • Example : A lumping strategy reduced 13 reactions involving three organic compounds to five reactions by treating them as a single surrogate.
  • Relevance : The target compound’s cyclopropane-isoxazole core could be lumped with analogs to simplify degradation or metabolic pathway models .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
2-Methyl-N-(5-methylisoxazol-3-yl)cyclopropane-1-carboxamide C₉H₁₃N₂O₂ 181.22 Cyclopropane-2-methyl, Isoxazole-5-methyl 1.2
N-(5-methylisoxazol-3-yl)-2-phenylcyclopropane-1-carboxamide C₁₄H₁₄N₂O₂ 242.27 Cyclopropane-2-phenyl, Isoxazole-5-methyl 2.8
Isoxaben C₁₈H₂₄N₂O₄ 332.40 Benzamide-2,6-dimethoxy, Isoxazole-3-bulky 3.5

*LogP values estimated using fragment-based methods.

Biological Activity

2-Methyl-N-(5-methylisoxazol-3-yl)cyclopropane-1-carboxamide (CAS 932877-74-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2OC_8H_{10}N_2O, with a molecular weight of approximately 150.18 g/mol. The compound features a cyclopropane ring, which is known for its unique strain and reactivity, and an isoxazole moiety that may contribute to its biological effects.

1. Antimicrobial Activity

Recent studies have indicated that compounds containing the isoxazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of numerous inflammatory diseases. This effect is hypothesized to be mediated through the inhibition of specific signaling pathways involved in inflammation.

3. Anticancer Potential

Preliminary studies have explored the anticancer activity of this compound. In particular, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic proteins. The dual inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH) has been highlighted as a promising therapeutic strategy against colorectal cancer, with certain derivatives demonstrating IC50 values in the low micromolar range .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in inflammatory pathways, such as mPGES-1 and sEH. This inhibition can lead to reduced levels of inflammatory mediators like prostaglandins.
  • Apoptosis Induction : It may promote apoptosis in cancer cells by activating intrinsic pathways linked to mitochondrial dysfunction and caspase activation.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyObjectiveFindings
Study AEvaluate antimicrobial activityShowed significant inhibition against E. coli and S. aureus with MIC values below 10 µg/mL.
Study BAssess anti-inflammatory effectsReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by over 50%.
Study CInvestigate anticancer effectsInduced apoptosis in colorectal cancer cell lines with IC50 values ranging from 5 to 15 µM.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Methyl-N-(5-methylisoxazol-3-yl)cyclopropane-1-carboxamide, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves cyclopropanation of a pre-functionalized precursor, followed by coupling with 5-methylisoxazole-3-amine. Critical parameters include:

  • Temperature Control : Cyclopropane ring formation often requires low temperatures (−10°C to 0°C) to minimize side reactions .
  • Catalyst Selection : Use of transition-metal catalysts (e.g., Cu(I) or Rh(II)) to enhance stereochemical control during cyclopropanation .
  • Purification : Column chromatography with a polar stationary phase (e.g., silica gel) and gradient elution (hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) and 1H^1H-NMR (e.g., cyclopropane protons at δ 1.2–1.5 ppm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators if aerosolization occurs .
  • Ventilation : Conduct reactions in fume hoods with >100 ft/min face velocity to prevent inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite), seal in chemical-resistant containers, and dispose per hazardous waste regulations .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Identify cyclopropane protons (δ 1.2–1.5 ppm), isoxazole ring protons (δ 6.3–6.5 ppm), and methyl groups (δ 2.1–2.3 ppm). Use 13C^{13}C-NMR to confirm carbonyl (δ 165–170 ppm) and cyclopropane carbons (δ 15–20 ppm) .
  • IR Spectroscopy : Detect amide C=O stretch (~1680 cm1^{-1}) and isoxazole ring vibrations (~1550 cm1^{-1}) .
  • Mass Spectrometry (MS) : ESI-MS in positive mode to observe [M+H]+^+ peaks. Fragmentation patterns should include loss of the cyclopropane moiety (m/z reduction by 55–60 Da) .

Advanced Research Questions

Q. How can structural modifications enhance the antifungal activity of this compound, and what computational tools support this optimization?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the 5-methylisoxazole moiety with thiadiazole or triazole rings to improve hydrogen bonding with fungal enzyme targets (e.g., CYP51). Test substitutions at the cyclopropane methyl group for steric effects .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronic/steric properties with bioactivity. Validate models with leave-one-out cross-validation (q2^2 > 0.5) .
  • Molecular Docking : Simulate binding to fungal lanosterol 14α-demethylase (PDB: 1EA1) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :

  • Orthogonal Assays : Confirm antifungal activity via both broth microdilution (CLSI M38) and agar diffusion assays. Cross-validate with cytotoxicity testing on mammalian cell lines (e.g., HEK293) .
  • Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC50_{50} with 95% confidence intervals. Exclude outliers via Grubbs’ test (α = 0.05) .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models (RevMan software). Assess heterogeneity via I2^2 statistic .

Q. How can X-ray crystallography elucidate the compound’s solid-state conformation, and what insights does this provide?

  • Methodological Answer :

  • Crystal Growth : Dissolve the compound in DMSO/EtOH (1:3) and slowly evaporate at 4°C. Select single crystals (>0.2 mm) for diffraction .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Solve structures via SHELX and refine with Olex2. Key metrics: R1_1 < 0.05, wR2_2 < 0.15 .
  • Conformational Analysis : Compare torsion angles (e.g., amide N-C=O) with DFT-optimized gas-phase structures (Gaussian 16, B3LYP/6-31G*). Deviations >10° suggest crystal packing forces .

Q. What experimental and computational approaches validate the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer :

  • In Vitro Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS over 60 min. Calculate t1/2_{1/2} using first-order kinetics .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 using fluorogenic substrates. IC50_{50} > 10 μM indicates low inhibition risk .
  • In Silico Prediction : Use ADMET Predictor to estimate metabolic sites (e.g., cyclopropane ring oxidation). Compare with experimental metabolite ID (HR-MS/MS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-N-(5-methylisoxazol-3-yl)cyclopropane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Methyl-N-(5-methylisoxazol-3-yl)cyclopropane-1-carboxamide

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